molecular formula C8H8ClNO2 B111978 2-Amino-4-chloro-5-methylbenzoic acid CAS No. 155184-81-9

2-Amino-4-chloro-5-methylbenzoic acid

Cat. No. B111978
M. Wt: 185.61 g/mol
InChI Key: FDCMZVNLUFYRAI-UHFFFAOYSA-N
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Patent
US06699861B1

Procedure details

A mixture of 5-chloro-2-cyano-4-methylaniline (4.0 g,0.024 mol), 30% aqueous KOH solution (56 ml), and 30% hydrogen peroxide (4 ml) was placed in an oil bath preheated to 130° C., then stirred at this temperature for 2 hours (a clear solution had obtained after 1.5 h). The clear solution was then allowed to cool to room temperature, diluted with water (200 ml), and acidified to pH ˜5.50 with 3N HCl, then allowed to stand at room temperature for few hours. The off white solid was collected by filtration, washed with water and dried in vacuo over P2O5 (4.13 g, 93%), mp 212-215° C. 1H-NMR (DMSO-d6) 2.16 (s, 3H, CH3), 6.83, 7.62 (2×s, 2H, 3-H, 6-H), 8.50 (br s, 2H, NH2); MS (FAB, m/z): 188, 186 (M+H)+; FAB-HRMS: measured: 185.0256; calculated for C8H8ClNO2 (M+) 185.0244.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([C:9]#N)=[C:6]([CH:8]=1)[NH2:7].[OH-:12].[K+].[OH:14]O.Cl>O>[NH2:7][C:6]1[CH:8]=[C:2]([Cl:1])[C:3]([CH3:11])=[CH:4][C:5]=1[C:9]([OH:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)C#N)C
Name
Quantity
56 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 hours (a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 130° C.
CUSTOM
Type
CUSTOM
Details
had obtained after 1.5 h)
Duration
1.5 h
WAIT
Type
WAIT
Details
to stand at room temperature for few hours
FILTRATION
Type
FILTRATION
Details
The off white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5 (4.13 g, 93%), mp 212-215° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.